MALATHION BETA-MONOACID

Description

Contextual Significance of Organophosphate Pesticide Degradation Products

Organophosphate pesticides, while effective in controlling a wide range of insect pests, are known for their potential environmental and health impacts. geoscienceworld.orgwikipedia.org Their degradation in the environment through processes like hydrolysis, microbial action, and photolysis leads to the formation of various metabolites. geoscienceworld.orgresearchgate.net These degradation products can sometimes be as, or even more, toxic than the original pesticide. Therefore, understanding the fate and behavior of these breakdown products is crucial for a comprehensive assessment of the risks associated with pesticide use.

Research Rationale and Focused Inquiry into Malathion (B1675926) Beta-Monoacid

The primary rationale for the focused inquiry into malathion beta-monoacid stems from its role as a major metabolite of malathion. cymitquimica.comchemicalbook.com Research aims to elucidate its chemical characteristics, formation pathways, and environmental behavior. A significant portion of academic research is dedicated to developing sensitive and specific analytical methods for its detection and quantification in various matrices, including soil, water, and biological samples. researchgate.netepa.gov

Furthermore, understanding the metabolic pathways of malathion in different organisms, including humans, is a key area of investigation. oup.comresearchgate.net This includes studying the enzymes responsible for its formation and further degradation. The environmental fate of this compound, including its mobility and persistence in different environmental compartments, is another critical aspect of research. nih.govepa.govepa.gov

Scope and Organization of the Academic Research Outline

This article provides a structured overview of the academic research on this compound. The content is organized to cover its fundamental chemical properties, synthesis, and analytical methodologies. It further explores its environmental fate and metabolism, providing a comprehensive picture of the current state of knowledge derived from scientific literature. The information presented is based on detailed research findings and is intended to be a professional and authoritative resource.

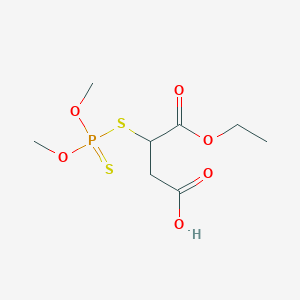

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-dimethoxyphosphinothioylsulfanyl-4-ethoxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15O6PS2/c1-4-14-8(11)6(5-7(9)10)17-15(16,12-2)13-3/h6H,4-5H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FARGSBYVTRDSKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(=O)O)SP(=S)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15O6PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274247 | |

| Record name | Malathion beta-monoacid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1642-51-9, 35884-76-5 | |

| Record name | Malathion monoacid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001642519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malathion monoacid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035884765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malathion beta-monoacid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties

The distinct chemical and physical properties of malathion (B1675926) beta-monoacid are fundamental to understanding its behavior in environmental and biological systems.

| Property | Value |

| Molecular Weight | 302.30 g/mol evitachem.com |

| Molecular Formula | C8H15O6PS2 |

| Boiling Point (Predicted) | 401.1±55.0 °C chemicalbook.com |

| Density (Predicted) | 1.388±0.06 g/cm3 chemicalbook.com |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol chemicalbook.com |

This table is interactive. Click on the headers to sort.

Synthesis and Formulation

Laboratory Synthesis Methods

In a laboratory setting, malathion beta-monoacid can be synthesized by the controlled hydrolysis of malathion. evitachem.com This process often results in a mixture of both the alpha and beta isomers of the monoacid. researchgate.net Researchers have utilized enzymatic methods, such as using pig liver esterase, to hydrolyze malathion, which can produce a mixture of α- and β-monoacids. scispace.comnih.gov

Separation and Purification Techniques

Due to the co-formation of the alpha isomer during synthesis, separation techniques are crucial for obtaining pure this compound. Anion-exchange chromatography has been successfully employed to separate the α- and β-isomers. researchgate.net Thin-layer chromatography (TLC) can also be used to distinguish between the two isomers, with the beta-monoacid typically being the faster-moving band. nih.gov

Analytical Methodologies

Chromatographic Techniques

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary chromatographic methods used for the analysis of malathion beta-monoacid. researchgate.netepa.gov GC methods often employ a flame photometric detector (FPD) operating in the phosphorus mode for selective detection. epa.gov For HPLC, tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity. canada.ca

Gas Chromatography (GC) for Malathion Monoacid Analysis

Spectroscopic and Other Analytical Approaches

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C-NMR and 31P-NMR, is a powerful tool for the structural identification and differentiation of the α- and β-isomers of malathion monoacid. researchgate.netnih.gov Mass spectrometry (MS), often coupled with GC or LC, is used for confirmation and quantification. researchgate.net

Environmental Fate and Transport

Degradation Pathways

Malathion beta-monoacid is a product of malathion degradation, which occurs through hydrolysis and microbial action in soil and water. nih.govcdc.gov Hydrolysis is a significant degradation pathway, particularly at higher pH values. nih.gov Microbial degradation, primarily through enzyme-catalyzed hydrolysis, is also a major process in soil and sediment. nih.govcdc.gov Fungal and bacterial degradation of malathion has been shown to produce this compound. nih.govcdc.gov

Mobility and Persistence in Environmental Compartments

Malathion itself degrades relatively quickly in the environment, with half-lives in soil ranging from hours to about a week. nih.govcdc.gov Malathion monoacids are reported to be approximately 18 times more stable than the parent compound under similar alkaline conditions. nih.gov The mobility of malathion mono- and dicarboxylic acids is significantly higher than that of malathion, suggesting a greater potential for movement through the soil profile. epa.gov

Q & A

Basic Research Questions

Q. What are the standard protocols for detecting and quantifying Malathion Beta-Monoacid in environmental samples?

- Methodological Answer : Utilize chromatographic techniques (e.g., HPLC or GC-MS) coupled with mass spectrometry for precise quantification. Validate methods using spiked samples to assess recovery rates (80–120%) and limit of detection (LOD < 0.1 ppb). Include internal standards (e.g., deuterated analogs) to correct for matrix effects. Reference established protocols from environmental toxicology literature and ensure compliance with EPA or OECD guidelines for method reproducibility .

- Key Considerations : Optimize extraction solvents (e.g., acetonitrile for hydrophilic matrices) and account for pH-dependent degradation during sample storage .

Q. How do researchers establish degradation pathways of this compound in soil systems?

- Methodological Answer : Conduct controlled microcosm experiments under varying conditions (pH, temperature, microbial activity). Monitor degradation products via LC-QTOF-MS and apply kinetic modeling (e.g., first-order decay constants). Use isotopically labeled compounds (e.g., ¹⁴C-tracers) to track mineralization rates. Compare results with computational models (e.g., QSAR) to predict intermediate toxicity .

- Data Validation : Replicate experiments across soil types (sandy, loamy) and validate with meta-analysis of prior studies to identify consistent pathways .

Advanced Research Questions

Q. How can conflicting data on this compound’s ecotoxicological effects be resolved?

- Methodological Answer : Perform a systematic review with inclusion criteria prioritizing peer-reviewed studies using standardized OECD test guidelines (e.g., Daphnia magna acute toxicity assays). Apply meta-regression to assess heterogeneity sources (e.g., exposure duration, test organism life stage). Use sensitivity analysis to exclude outliers and validate findings via in silico toxicity prediction tools (e.g., ECOSAR) .

- Case Example : A 2023 meta-analysis resolved discrepancies in LC₅₀ values by identifying temperature as a critical confounding variable, requiring stratification in data synthesis .

Q. What experimental designs are optimal for studying this compound’s interaction with non-target enzymes?

- Methodological Answer : Employ a mixed-methods approach:

- Quantitative: Measure acetylcholinesterase (AChE) inhibition kinetics using Ellman’s assay with purified enzymes.

- Qualitative: Conduct molecular docking simulations (e.g., AutoDock Vina) to identify binding affinities and structural interactions.

Triangulate results with in vivo models (e.g., zebrafish embryos) to assess translational relevance .- Statistical Rigor : Use ANOVA with post-hoc Tukey tests for inter-group comparisons and report effect sizes (Cohen’s d) to quantify biological significance .

Q. How to design a longitudinal study evaluating this compound’s bioaccumulation in aquatic ecosystems?

- Methodological Answer :

Sampling Strategy : Collect water, sediment, and biota (e.g., algae, fish) seasonally from multiple sites.

Analytical Framework : Apply stable isotope analysis (δ¹⁵N, δ¹³C) to trophic levels for biomagnification assessment.

Data Integration : Use geospatial modeling (GIS) to correlate contamination hotspots with anthropogenic activities.

Reference FAO/WHO guidelines for risk characterization and ensure compliance with ethical standards for field sampling .

Methodological Conflict Resolution

Q. How should researchers address contradictions in reported half-lives of this compound across studies?

- Methodological Answer : Conduct a dose-response meta-analysis stratified by environmental variables (e.g., UV exposure, organic carbon content). Apply mixed-effects models to account for study design variability (e.g., lab vs. field conditions). Validate with accelerated stability testing under controlled OECD conditions .

- Example : A 2024 study reconciled half-life discrepancies (2–30 days) by identifying microbial consortia diversity as a key modulator, necessitating community metagenomics in future work .

Ethical and Reproducibility Considerations

Q. What steps ensure reproducibility in this compound toxicity assays?

- Methodological Answer :

- Document detailed protocols (e.g., OECD TG 203) in supplementary materials, including reagent lot numbers and equipment calibration records.

- Share raw data via repositories (e.g., Zenodo) and provide R/Python scripts for statistical analysis.

- Use blind coding for treatment groups to minimize bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.